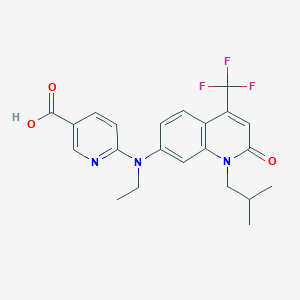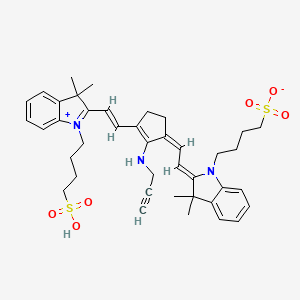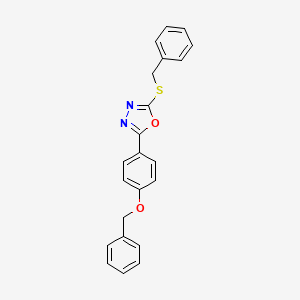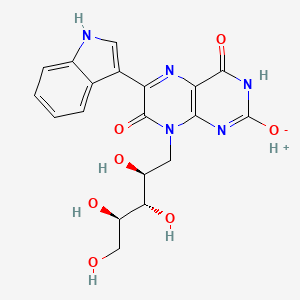![molecular formula C24H36N2O4S2 B12382131 N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMPA receptor modulator-6 is a compound that acts as a positive allosteric modulator of the AMPA receptor, a subtype of glutamate receptor in the central nervous system. These receptors are crucial for fast synaptic transmission and play a significant role in various neurophysiological processes, including memory formation and learning . Positive allosteric modulators of AMPA receptors are being explored for their potential therapeutic applications in treating cognitive disorders, neurodegenerative diseases, and depression .
Méthodes De Préparation
The synthesis of AMPA receptor modulator-6 involves several steps, including the formation of key intermediates and the final product. One approach involves the heterocyclization reactions of electrophilic alkenes with the tetranitromethane-triethylamine complex . This method allows for the creation of functionalized bis(isoxazoles), which are promising ligands for the AMPA receptor. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product yield .
Industrial production methods for AMPA receptor modulators often involve optimizing these synthetic routes to scale up the production while maintaining high purity and yield. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
AMPA receptor modulator-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
AMPA receptor modulator-6 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of AMPA receptor ligands and to develop new compounds with improved efficacy and selectivity . In biology, it is employed to investigate the role of AMPA receptors in synaptic transmission and plasticity . In medicine, AMPA receptor modulators are being explored as potential treatments for cognitive disorders, neurodegenerative diseases, and depression . Additionally, these compounds have industrial applications in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
The mechanism of action of AMPA receptor modulator-6 involves its binding to the AMPA receptor at an allosteric site, which enhances the receptor’s response to glutamate . This positive modulation increases the duration and amplitude of excitatory postsynaptic currents, thereby enhancing synaptic transmission . The molecular targets of AMPA receptor modulator-6 include the AMPA receptor subunits, which are involved in the regulation of synaptic plasticity and memory formation .
Comparaison Avec Des Composés Similaires
AMPA receptor modulator-6 can be compared with other similar compounds, such as 1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.13,11]tetradecane-4,8,12-trione derivatives . These compounds also act as positive allosteric modulators of the AMPA receptor but may differ in their binding affinities, selectivity, and pharmacokinetic properties . The uniqueness of AMPA receptor modulator-6 lies in its specific chemical structure, which provides a distinct binding mode and modulation profile compared to other AMPA receptor modulators .
Similar compounds include:
- 1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.13,11]tetradecane-4,8,12-trione derivatives
- Bis(isoxazoles) derivatives
These compounds share similar mechanisms of action but may vary in their therapeutic potential and application areas.
Propriétés
Formule moléculaire |
C24H36N2O4S2 |
|---|---|
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
N-[(2R)-2-[4-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]phenyl]propyl]propane-2-sulfonamide |
InChI |
InChI=1S/C24H36N2O4S2/c1-17(2)31(27,28)25-15-19(5)21-7-11-23(12-8-21)24-13-9-22(10-14-24)20(6)16-26-32(29,30)18(3)4/h7-14,17-20,25-26H,15-16H2,1-6H3/t19-,20-/m0/s1 |
Clé InChI |
HGLQSTHVRKGLQP-PMACEKPBSA-N |
SMILES isomérique |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C)CNS(=O)(=O)C(C)C |
SMILES canonique |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


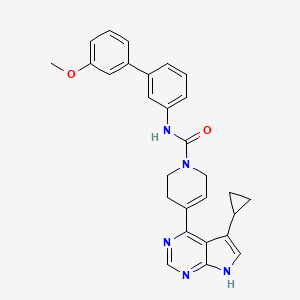
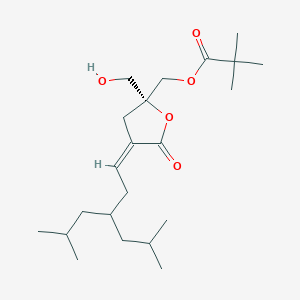
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
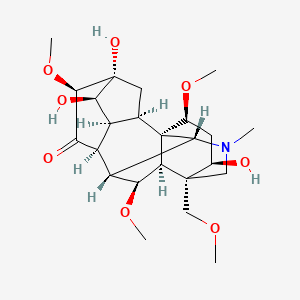
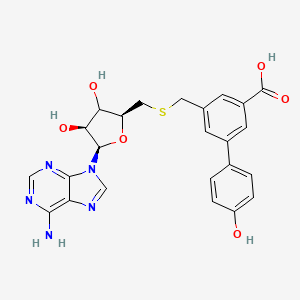
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
